Pentamethylcyclopentadienylrhenium tricarbonyl - 12130-88-0

Pentamethylcyclopentadienylrhenium tricarbonyl

Catalog Number: EVT-1185787
CAS Number: 12130-88-0
Molecular Formula: C13H15O3Re
Molecular Weight: 405.46 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pentamethylcyclopentadienylrhenium tricarbonyl is a compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound, which features a rhenium metal center bound to a pentamethylcyclopentadienyl ligand and three carbonyl groups, serves as a versatile starting point for the synthesis of novel organorhenium compounds. The interest in this compound and its derivatives spans across multiple disciplines, including medicinal chemistry, materials science, and catalysis.

Synthesis Analysis

The synthesis of rhenium(I) tricarbonyl complexes typically involves reacting a rhenium precursor, such as [Re(CO)5Br] or [Re(CO)3(H2O)3]+, with the desired ligands. The reaction conditions, such as solvent, temperature, and reaction time, can be optimized to achieve high yields and purity. [, , ]

Molecular Structure Analysis

Rhenium(I) tricarbonyl complexes typically adopt a distorted octahedral geometry around the rhenium center. The three carbonyl ligands occupy a facial arrangement, while the other ligands occupy the remaining coordination sites. The molecular structure of these complexes can be determined using techniques like X-ray crystallography and NMR spectroscopy. [, , ]

Mechanism of Action

The mechanism of action of pentamethylcyclopentadienylrhenium tricarbonyl and its derivatives is complex and multifaceted. In the realm of photochemistry, short-wavelength photolysis of this compound in tetrahydrofuran can lead to partial or complete decarbonylation, yielding novel organorhenium compounds with potential applications in catalysis and materials science4. The oxidative decarbonylation process is a key transformation that can result in the formation of oxo-rhenium complexes, which are a new class of compounds with unique chemical properties. The molecular structure of these complexes has been elucidated through single-crystal X-ray diffraction techniques, revealing an isosceles Re2O triangle with a metal-metal bond that conforms to the effective atomic number (EAN) rule4.

Physical and Chemical Properties Analysis

Rhenium(I) tricarbonyl complexes exhibit a range of physical and chemical properties, including luminescence, redox activity, and stability in various solvents. These properties can be tailored by modifying the ligands and the coordination environment around the rhenium center. [, , ]

Cancer Therapy and Diagnosis:

Rhenium(I) tricarbonyl complexes have shown promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action often involves interactions with DNA, mitochondria, or induction of oxidative stress. [, , , , , , ]

Furthermore, the luminescent properties of some rhenium(I) tricarbonyl complexes make them suitable for bioimaging applications. They can be used to visualize cellular structures and track their distribution within living cells. [, , , , ]

Catalysis:

Rhenium(I) tricarbonyl complexes have been investigated as catalysts for various organic transformations, including CO2 reduction, hydrogenation reactions, and C-N bond formation. [, , ]

Antibacterial and Antiparasitic Agents:

Some rhenium(I) tricarbonyl complexes display potent antibacterial and antiparasitic activity. They can inhibit the growth of various bacterial and parasitic strains, offering potential alternatives to traditional antibiotics. [, ]

1. fac-Re(CO)3(NN)(CTZ)

    • These compounds displayed activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. []
  • Relevance: The core structural motif of a rhenium(I) center coordinated to three carbonyl ligands and a bidentate aromatic nitrogen-containing ligand is shared with pentamethylcyclopentadienylrhenium tricarbonyl. The variation lies in the ancillary ligands; fac-Re(CO)3(NN)(CTZ) incorporates a monodentate clotrimazole and a modified phenanthroline, highlighting the versatility of this system for incorporating diverse functionalities. []

2. fac-Re(CO)3(NN)(KTZ)

    • "KTZ" stands for the antifungal ketoconazole. []
  • Relevance: This compound reinforces the structural theme found in fac-Re(CO)3(NN)(CTZ) and its relation to pentamethylcyclopentadienylrhenium tricarbonyl. The presence of ketoconazole instead of clotrimazole demonstrates the potential for fine-tuning biological activity through modifications to the monodentate ligand within this framework. []

    Compound Description: This rhenium(I) tricarbonyl complex, specifically denoted as "Compound 1" in the source, exhibits potent in vitro anticancer activity. Mechanistic studies suggest its activity differs from that of platinum-based drugs. []

    Relevance: This compound shares the Re(CO)3 core and the use of a 1,10-phenanthroline-based bidentate ligand with pentamethylcyclopentadienylrhenium tricarbonyl. The key difference is the replacement of the cyclopentadienyl ligand with a more labile aqua ligand. This substitution likely impacts the complex's reactivity and biological behavior significantly. []

    Compound Description: This complex incorporates the radioisotope technetium-99m (99mTc) into a tricarbonyl core, using procainamide as a ligand. It was investigated as a potential cardiac imaging agent due to its high heart absorption in mice. []

    Relevance: While the metal center differs (Tc instead of Re), this compound highlights the broader use of Group 7 transition metals in forming medicinally relevant tricarbonyl complexes. The presence of procainamide as a ligand, compared to the cyclopentadienyl in pentamethylcyclopentadienylrhenium tricarbonyl, demonstrates the flexibility in ligand choice for influencing biodistribution and targeting. []

5. fac-Re(CO)3(dip)2L2 (where L = 4,4'-azopyridine (ReN) or 4,4'-dithiodipyridine (ReS))

    Compound Description: This set of binuclear rhenium(I) tricarbonyl complexes employs 4,7-diphenyl-1,10-phenanthroline (dip) as the primary bidentate ligand. The bridging "L" ligand introduces either an azo (ReN) or disulfide (ReS) functionality. Both complexes demonstrated in vitro anticancer activity and the ability to target mitochondria within cells. []

    Relevance: These binuclear complexes provide an example of structural expansion upon the core rhenium(I) tricarbonyl unit found in pentamethylcyclopentadienylrhenium tricarbonyl. The use of bridging ligands and the incorporation of redox-active azo and disulfide groups highlight strategies for tailoring the reactivity and biological effects of these complexes. []

    Compound Description: This represents a class of rhenium(I) tricarbonyl complexes featuring bidentate N-heterocyclic carbene (NHC) ligands (N^NHC), typically conjugated to a heterocycle like pyridine or quinoline. These complexes generally emit blue-shifted luminescence compared to analogous diimine complexes and exhibit photochemical ligand exchange reactions. []

    Relevance: The use of NHC ligands in place of the cyclopentadienyl ligand in pentamethylcyclopentadienylrhenium tricarbonyl showcases a significant alteration in electronic and steric properties around the metal center. This class of complexes exemplifies how ligand modifications can dramatically influence photophysical and photochemical behavior. []

Applications in Various Fields

Medicinal Research

In medicinal research, pentacyclic triterpenoids, which share a structural resemblance to pentamethylcyclopentadienylrhenium tricarbonyl due to their cyclic nature, have been extensively studied for their pharmacological activities. These compounds have shown promise in the treatment of diabetes and diabetic complications, exhibiting effects on glucose absorption, glucose uptake, insulin secretion, and diabetic vascular dysfunction1. Additionally, they have been evaluated as inhibitors of glycogen phosphorylase, a key enzyme in glucose metabolism, with the potential to act as antidiabetic agents2. Furthermore, pentacyclic triterpenoids have demonstrated anticancer properties by modulating tumor-related signaling pathways, affecting cell cycle arrest, apoptosis, and autophagy3.

Cancer Therapy

The structural analogs of pentamethylcyclopentadienylrhenium tricarbonyl, particularly pentacyclic triterpenes of the lupane, oleanane, and ursane groups, have been explored as tools in cancer therapy. These compounds target various aspects of cancer treatment, including the tumor microenvironment, angiogenesis, immune response, chronic inflammation, and redifferentiation of dedifferentiated cancer cells6. Their multifaceted modes of action and potential for multitarget therapy make them attractive candidates for further development in oncology.

Synthesis and Drug Development

The design and synthesis of pentacyclic triterpene conjugates, inspired by the structure of pentamethylcyclopentadienylrhenium tricarbonyl, have led to the creation of compounds with improved pharmacological profiles and selective cytotoxicity against cancer cells. These conjugates have been used to target specific proteins or cellular organelles, visualize the compounds within living cells, and identify target proteins to elucidate their mechanisms of action5. The development of these conjugates has significant implications for the treatment of cancer and viral infections, as well as for understanding the molecular basis of the pharmacological effects of pentacyclic triterpenes5.

Properties

CAS Number

12130-88-0

Product Name

Pentamethylcyclopentadienylrhenium tricarbonyl

Molecular Formula

C13H15O3Re

Molecular Weight

405.46 g/mol

InChI

InChI=1S/C10H15.3CO.Re/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;;;;

InChI Key

RMZUPTPNMRTTKD-UHFFFAOYSA-N

SMILES

CC1=C([C](C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re]

Canonical SMILES

CC1=C([C](C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.